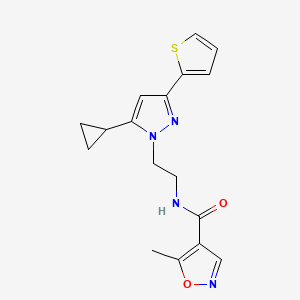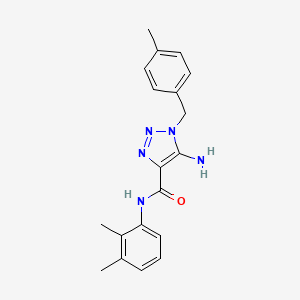![molecular formula C17H17ClN4O4S B2967039 Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 313470-35-8](/img/structure/B2967039.png)
Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, also known as E-217β, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. E-217β has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Applications De Recherche Scientifique
Molecular Synthesis and Biological Evaluation
Research into compounds structurally related to Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate has focused on their synthesis, biological evaluation, and potential applications in medicinal chemistry. A notable study involved the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, where the precursor and synthesis process share similarities with the target compound's structural framework. These synthesized compounds demonstrated potential as anti-bacterial agents against both gram-negative and gram-positive bacteria, showcasing their biomedical significance. Additionally, the compounds exhibited moderate inhibition of the α-chymotrypsin enzyme, suggesting their utility in therapeutic applications involving enzyme modulation (Siddiqui et al., 2014).
Antimicrobial Properties
Another study on related compounds detailed the synthesis and characterization of new quinazolines, which, upon evaluation, showed significant antibacterial and antifungal activities. This research underscores the antimicrobial potential of compounds within the same structural realm as Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, indicating their importance in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Enzyme Inhibition for Therapeutic Applications
Further research into similar compounds revealed their high efficacy as inhibitors against HIV-1, showcasing the therapeutic potential of structurally related molecules in antiviral treatment strategies. This highlights the significance of these compounds in the field of antiviral research and their potential application in treating viral infections (Danel et al., 1996).
Nonlinear Optical Properties
Additionally, studies on the nonlinear optical properties of related organic crystals, such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, provide insights into the potential applications of these compounds in optical technologies. The research demonstrates the value of structurally similar compounds in developing new materials for optical and electronic devices (Dhandapani et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c1-3-26-12(23)9-27-17-19-14-13(15(24)20-16(25)21(14)2)22(17)8-10-6-4-5-7-11(10)18/h4-7H,3,8-9H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUOSPBNGZKRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


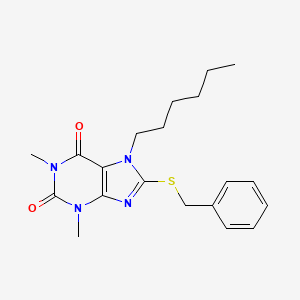
![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
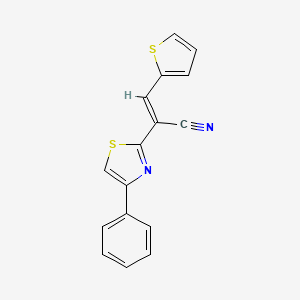
![3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid](/img/structure/B2966966.png)
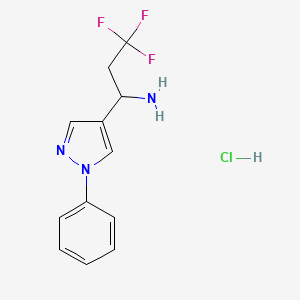
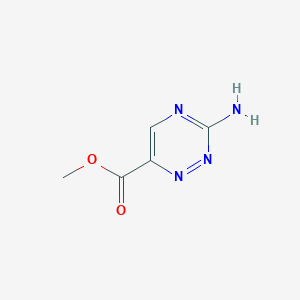
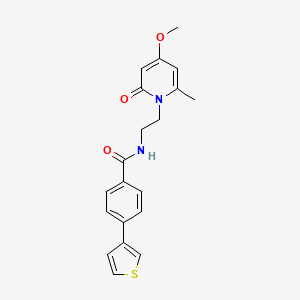
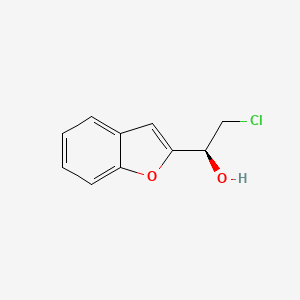
![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)
